2-Chloro-4-ethoxy-6-(piperidin-1-yl)-1,3,5-triazine
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Overview
Description
2-Chloro-4-ethoxy-6-(piperidin-1-yl)-1,3,5-triazine is a heterocyclic compound belonging to the triazine family This compound is characterized by the presence of a triazine ring substituted with chloro, ethoxy, and piperidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-ethoxy-6-(piperidin-1-yl)-1,3,5-triazine typically involves the following steps:
Starting Materials: The synthesis begins with cyanuric chloride, which is a common precursor for triazine derivatives.
Ethoxylation: Cyanuric chloride is reacted with ethanol in the presence of a base such as sodium hydroxide to introduce the ethoxy group, forming 2-chloro-4-ethoxy-1,3,5-triazine.
Piperidinylation: The intermediate is then reacted with piperidine under reflux conditions to substitute the remaining chlorine atom with a piperidinyl group, yielding this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-ethoxy-6-(piperidin-1-yl)-1,3,5-triazine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Hydrolysis: Under acidic or basic conditions, the ethoxy group can be hydrolyzed to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis reactions.
Major Products
Substitution Products: Depending on the nucleophile, various substituted triazines can be formed.
Oxidation Products: Oxidation can lead to the formation of triazine N-oxides.
Hydrolysis Products: Hydrolysis typically yields the corresponding alcohol and triazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-Chloro-4-ethoxy-6-(piperidin-1-yl)-1,3,5-triazine is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its triazine core is a common motif in various pharmaceuticals, and modifications of this structure can lead to compounds with diverse biological activities.
Industry
In the industrial sector, this compound is used in the production of agrochemicals, such as herbicides and pesticides. Its ability to interact with biological targets makes it effective in controlling pests and weeds.
Mechanism of Action
The mechanism of action of 2-Chloro-4-ethoxy-6-(piperidin-1-yl)-1,3,5-triazine depends on its application. In biological systems, it may act by inhibiting specific enzymes or receptors, disrupting cellular processes. The exact molecular targets and pathways can vary, but typically involve interactions with nucleophilic sites in proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-methoxy-6-(piperidin-1-yl)-1,3,5-triazine: Similar structure but with a methoxy group instead of an ethoxy group.
2-Chloro-4-ethoxy-6-(morpholin-4-yl)-1,3,5-triazine: Contains a morpholine ring instead of a piperidine ring.
2-Chloro-4-ethoxy-6-(dimethylamino)-1,3,5-triazine: Features a dimethylamino group instead of a piperidinyl group.
Uniqueness
2-Chloro-4-ethoxy-6-(piperidin-1-yl)-1,3,5-triazine is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the piperidinyl group enhances its solubility and reactivity, making it a versatile compound for various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C10H15ClN4O |
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Molecular Weight |
242.70 g/mol |
IUPAC Name |
2-chloro-4-ethoxy-6-piperidin-1-yl-1,3,5-triazine |
InChI |
InChI=1S/C10H15ClN4O/c1-2-16-10-13-8(11)12-9(14-10)15-6-4-3-5-7-15/h2-7H2,1H3 |
InChI Key |
LTXQFKXQUHOQET-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=NC(=N1)N2CCCCC2)Cl |
Origin of Product |
United States |
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